![molecular formula C12H15N3O2 B8570118 2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol](/img/structure/B8570118.png)
2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol is a complex organic compound that features an imidazole ring substituted with an amino and methoxy group on a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol typically involves multi-step organic reactions. One common method involves the condensation of 4-amino-3-methoxybenzaldehyde with glyoxal and ammonia to form the imidazole ring. This is followed by the reduction of the imidazole intermediate to introduce the ethanol group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the imidazole ring to an imidazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the phenyl ring or the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the compound .
Applications De Recherche Scientifique
2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing biochemical pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 2-(4-methoxyphenyl)-1H-imidazole
- 2-(4-aminophenyl)-1H-imidazole
- 2-(4-methoxy-3-nitrophenyl)-1H-imidazole .
Uniqueness
What sets 2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol apart is the combination of its functional groups, which confer unique chemical reactivity and biological activity. The presence of both amino and methoxy groups on the phenyl ring, along with the ethanol group, provides a versatile platform for further chemical modifications and applications .
Propriétés
Formule moléculaire |
C12H15N3O2 |
|---|---|
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol |
InChI |
InChI=1S/C12H15N3O2/c1-17-11-6-8(2-3-10(11)13)12-14-7-9(15-12)4-5-16/h2-3,6-7,16H,4-5,13H2,1H3,(H,14,15) |
Clé InChI |
UULAEQAAAPOLRD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=NC=C(N2)CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8570045.png)
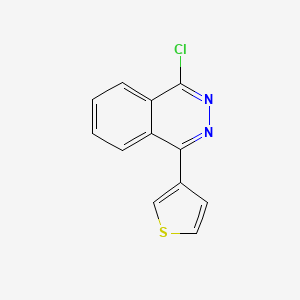
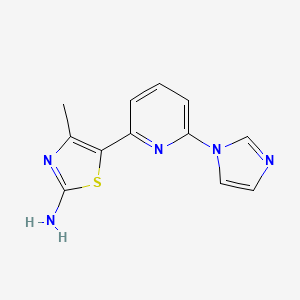
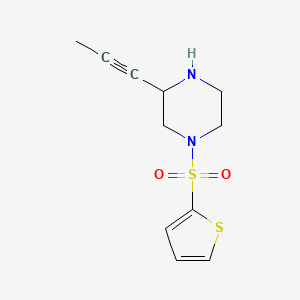
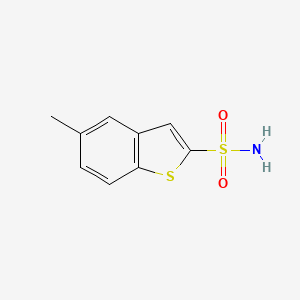
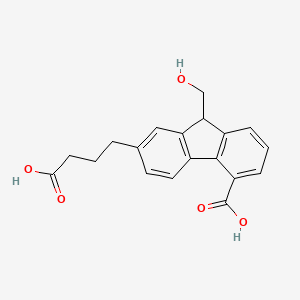

![4,7-difluoro-3H-imidazo[4,5-c]pyridine](/img/structure/B8570099.png)
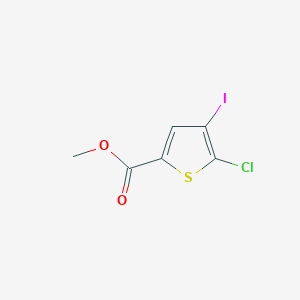

![4-[(4,5-Diamino-4H-1,2,4-triazol-3-yl)methyl]phenol](/img/structure/B8570119.png)

![6,7,8,9-tetrahydro-5H-[1,3]dioxolo[4,5-h][3]benzazepine](/img/structure/B8570131.png)
